molecular formula C34H49NO6 B12408670 Anti-inflammatory agent 23

Anti-inflammatory agent 23

Cat. No.: B12408670
M. Wt: 567.8 g/mol
InChI Key: WBWSCPJMCGFMBT-LMZHLZBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory agent 23 is a compound known for its potent anti-inflammatory properties. It inhibits lipopolysaccharide-activated nitric oxide production with an IC50 value of 0.449 μM and exhibits good affinity for the p65 protein . This compound is part of a broader class of anti-inflammatory agents that are being explored for their potential to treat various inflammatory conditions.

Preparation Methods

The synthesis of anti-inflammatory agent 23 involves several steps. One common synthetic route includes the reaction of specific aromatic amines with chalcones in the presence of trifluoroacetic acid as a solvent. This method results in the formation of intermediate compounds, which upon oxidative cyclization, yield the desired anti-inflammatory agent . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Anti-inflammatory agent 23 undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are commonly used.

    Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anti-inflammatory agent 23 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents.

    Biology: Researchers use it to investigate the biological pathways involved in inflammation.

    Medicine: It is being explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: The compound is used in the development of new anti-inflammatory drugs and formulations

Mechanism of Action

The mechanism of action of anti-inflammatory agent 23 involves the inhibition of the p65 protein, which is a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex. By inhibiting this protein, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation . This action helps to alleviate the symptoms of inflammatory diseases.

Comparison with Similar Compounds

Anti-inflammatory agent 23 is unique in its high affinity for the p65 protein and its potent inhibition of nitric oxide production. Similar compounds include:

In comparison, this compound offers a more targeted approach by specifically inhibiting the p65 protein, which may result in fewer side effects and greater efficacy in certain conditions.

Properties

Molecular Formula

C34H49NO6

Molecular Weight

567.8 g/mol

IUPAC Name

[(6R,7S,9S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-(5-methyl-2,6-dioxo-1,3-oxazin-3-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate

InChI

InChI=1S/C34H49NO6/c1-19(17-35-18-20(2)31(37)41-32(35)38)7-10-28-21(3)30-29(40-28)16-27-25-9-8-23-15-24(39-22(4)36)11-13-33(23,5)26(25)12-14-34(27,30)6/h8,18-19,21,24-30H,7,9-17H2,1-6H3/t19-,21-,24+,25?,26?,27?,28-,29?,30?,33+,34+/m1/s1

InChI Key

WBWSCPJMCGFMBT-LMZHLZBZSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2C1[C@]3(CCC4C(C3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)CN6C=C(C(=O)OC6=O)C

Canonical SMILES

CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)CN6C=C(C(=O)OC6=O)C

Origin of Product

United States

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